Product packaging for Isoquinoline-3-carboxylic Acid Hydrate(Cat. No.:CAS No. 207399-25-5)

Isoquinoline-3-carboxylic Acid Hydrate

Cat. No.: B1588551
CAS No.: 207399-25-5
M. Wt: 172.16 g/mol
InChI Key: KVMMIDQDXZOPAB-UHFFFAOYSA-M
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Description

Significance of the Isoquinoline (B145761) Core in Heterocyclic Synthesis

The isoquinoline core is a privileged scaffold in medicinal chemistry and heterocyclic synthesis. nih.govrsc.org This bicyclic system, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a vast number of naturally occurring alkaloids and synthetic compounds with diverse biological activities. wikipedia.orgamerigoscientific.com The presence of the nitrogen atom in the ring imparts basic properties and allows for various chemical modifications. wikipedia.org

The structural diversity and therapeutic importance of isoquinoline-based molecules have driven intense interest among synthetic organic and medicinal chemists to develop efficient methods for their construction. nih.govrsc.org Researchers continuously explore novel synthetic strategies to access functionalized isoquinolines, moving beyond traditional methods like the Pictet–Spengler or Bischler–Napieralski reactions. nih.gov The ability to introduce substituents at various positions, including C-1, C-3, and C-4, allows for the fine-tuning of the molecule's properties for specific applications. nih.govrsc.org

Importance of Carboxylic Acid Functionality within Aromatic Nitrogen Heterocycles

The carboxylic acid group (–COOH) is a crucial functional group in organic chemistry, and its presence on an aromatic nitrogen heterocycle like isoquinoline significantly influences the molecule's chemical behavior. numberanalytics.com This functional group is planar and can act as both a hydrogen bond donor and acceptor, affecting physical properties such as melting point and solubility. numberanalytics.com

From a synthetic standpoint, the carboxylic acid group is highly versatile. It can be converted into a wide array of other functional groups, including esters, amides, and acid halides, making it a key intermediate in the synthesis of more complex molecules. numberanalytics.com In the context of nitrogen heterocycles, the carboxylic acid functionality can influence the electronic properties of the aromatic ring system. numberanalytics.com For instance, the carboxyl group is generally a meta-directing group in electrophilic aromatic substitution reactions. numberanalytics.com The interplay between the nitrogen atom and the carboxylic acid group can lead to unique reactivity and provides a handle for further chemical transformations. acs.org This adaptability makes carboxylic acid derivatives of nitrogen heterocycles valuable in the development of new compounds. researchgate.net

Historical Context of Isoquinoline Derivatives in Chemical Research

The study of isoquinoline and its derivatives dates back to the late 19th century. Isoquinoline itself was first isolated from coal tar in 1885. wikipedia.org However, the significance of the isoquinoline scaffold was truly established with the isolation and characterization of numerous naturally occurring alkaloids that contained this core structure. nih.gov One of the earliest and most well-known examples is morphine, isolated in the early 19th century, which features a complex tetrahydroisoquinoline framework. nih.govrsc.org

Throughout the 20th century and into the 21st, research on isoquinoline derivatives has expanded dramatically. nih.govrsc.org Early work focused on the isolation of these compounds from natural sources, primarily plants, and the elucidation of their structures. nih.gov This led to the discovery of a wide range of isoquinoline alkaloids with potent biological activities, including analgesic, antimicrobial, and anticancer properties. amerigoscientific.comnih.gov The rich pharmacology of these natural products spurred the development of synthetic methods to produce these molecules and their analogs in the laboratory. rsc.org This has allowed for the systematic investigation of structure-activity relationships and the optimization of their therapeutic properties. wisdomlib.org The continuous development of new synthetic methodologies underscores the enduring importance of the isoquinoline framework in chemical research. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6NO2- B1588551 Isoquinoline-3-carboxylic Acid Hydrate CAS No. 207399-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMMIDQDXZOPAB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6NO2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426133
Record name isoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207399-25-5
Record name isoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Isoquinoline 3 Carboxylic Acid and Its Analogues

Classical Approaches to Isoquinoline (B145761) Ring Systems

The foundational methods for isoquinoline synthesis rely on the formation of key carbon-carbon and carbon-nitrogen bonds through intramolecular cyclization of appropriately substituted precursors.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. nrochemistry.comwikipedia.org This intermediate can then be oxidized to the corresponding isoquinoline. The reaction typically employs dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under reflux conditions. nrochemistry.comwikipedia.org The efficiency of the reaction is enhanced by the presence of electron-donating groups on the aromatic ring. nrochemistry.com

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. wikipedia.org One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion. wikipedia.org The prevailing mechanism is thought to be influenced by the specific reaction conditions. wikipedia.org

Variants of this reaction have been developed to accommodate a wider range of substrates and to achieve milder reaction conditions. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429) allows for the cyclodehydration to occur at lower temperatures. nih.gov This modified procedure has been successfully applied to the synthesis of various isoquinoline and β-carboline derivatives. nih.gov Additionally, microwave-assisted Bischler-Napieralski reactions have been shown to be effective. organic-chemistry.org

Reagent/ConditionsProductYieldReference
PCl₅, nitrile solvent, rt2,3-disubstituted 13,14-dihydroprotoberberinium saltsNot specified nih.gov
POCl₃3-Arylisoquinolinium saltNot specified nih.gov
Tf₂O, 2-chloropyridine3,4-dihydroisoquinoline95% nih.gov

Table 1: Examples of Bischler-Napieralski Cyclization and its Variants

The Pomeranz-Fritsch reaction provides another classical route to isoquinolines, typically involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.comorganicreactions.org The reaction is generally carried out in two stages: the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form the benzalaminoacetal, followed by ring closure in the presence of a strong acid like sulfuric acid. wikipedia.orgthermofisher.com

A significant modification, known as the Bobbitt modification, involves the hydrogenation of the benzalaminoacetal intermediate before the acid-catalyzed cyclization, leading to the formation of a tetrahydroisoquinoline. thermofisher.comnih.gov This approach has been utilized in the diastereoselective synthesis of various tetrahydroisoquinoline derivatives. nih.govresearchgate.net The combination of the Petasis reaction with the Pomeranz–Fritsch–Bobbitt cyclization has also been described as a method for synthesizing C-1 substituted tetrahydroisoquinoline-1-carboxylic acids. nih.gov

Starting MaterialsKey Intermediate/ProductReference
Benzaldehyde and 2,2-dialkoxyethylamineBenzalaminoacetal -> Isoquinoline wikipedia.orgthermofisher.com
Substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetalC1-substituted isoquinoline thermofisher.com
Benzalaminoacetal (hydrogenated)Tetrahydroisoquinoline thermofisher.comnih.gov

Table 2: Overview of Pomeranz-Fritsch-Bobbitt Synthesis and Modifications

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines (THIQs). nih.govresearchgate.net It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov This reaction is considered a special case of the Mannich reaction. wikipedia.org The reaction conditions are often milder than those required for the Bischler-Napieralski or Pomeranz-Fritsch reactions, especially when the aromatic ring is activated with electron-donating groups. wikipedia.orgpharmaguideline.com

While not a direct route to isoquinoline-3-carboxylic acid itself, the Pictet-Spengler reaction is highly relevant as it provides the core tetrahydroisoquinoline scaffold, which can be subsequently functionalized. iisc.ac.in For instance, using α-amino acids as starting materials in a Pictet-Spengler type reaction can lead to the formation of 3-carboxyl-substituted THIQs. iisc.ac.in The reaction has been successfully employed in both solution-phase and solid-phase synthesis and has been instrumental in the total synthesis of numerous isoquinoline alkaloids. researchgate.netnih.gov

ReactantsProductKey FeaturesReference
β-arylethylamine and aldehyde/ketoneTetrahydroisoquinolineAcid-catalyzed cyclization wikipedia.orgnih.gov
Phenethylamine and dimethoxymethaneTetrahydroisoquinolineOriginal Pictet-Spengler reaction wikipedia.org
Tryptamine and secologaninStrictosidineBiosynthesis of indole (B1671886) alkaloids nih.gov

Table 3: General Aspects of the Pictet-Spengler Reaction

Modern Catalytic Methods for Isoquinoline-3-carboxylic Acid Formation

In recent years, transition-metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including isoquinolines. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

Transition-metal-catalyzed C-H activation and annulation reactions have become a prominent strategy for synthesizing isoquinoline derivatives. mdpi.comnih.gov Catalysts based on palladium, rhodium, and ruthenium are frequently employed for these transformations. mdpi.com These reactions typically involve the coordination of a directing group to the metal center, which facilitates the selective cleavage of a C-H bond and subsequent cyclization with an alkyne or other coupling partner. mdpi.com

For example, rhodium(III)-catalyzed C-H activation of aryl aldimines followed by cyclization with internal alkynes provides a direct route to substituted isoquinolines. organic-chemistry.org Similarly, palladium-catalyzed annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed for the synthesis of 3,4-substituted hydroisoquinolones. mdpi.com These catalytic cycles often involve migratory insertion of the unsaturated partner into the metal-carbon bond, followed by reductive elimination to afford the heterocyclic product. mdpi.com The use of polarized ynol ethers as alkyne surrogates has also been explored to achieve regioselective synthesis of 4-oxy-substituted isoquinolinones. du.edu

Catalyst SystemReactantsProductReference
Rh(III)Aryl aldimines and internal alkynesSubstituted isoquinolines organic-chemistry.org
PalladiumN-methoxy benzamides and 2,3-allenoic acid esters3,4-substituted hydroisoquinolones mdpi.com
Nickelortho-halobenzamide and internal alkynesN-substituted isoquinolone derivatives mdpi.com
Copper2-haloaryloxime acetates and β-dicarbonylsSubstituted isoquinolines organic-chemistry.org

Table 4: Examples of Transition-Metal Catalyzed Isoquinoline Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. numberanalytics.comnumberanalytics.comchemijournal.com In the context of isoquinoline-3-carboxylic acid synthesis, this translates to the development of more environmentally benign methodologies.

Strategies for greening isoquinoline synthesis include the use of alternative and safer solvents, such as water or ionic liquids, and the development of catalyst systems that can be recycled and reused. numberanalytics.comnih.gov Microwave-assisted synthesis has also gained traction as a green technique, often leading to shorter reaction times, higher yields, and reduced energy consumption. rasayanjournal.co.in Furthermore, the development of one-pot, multi-component reactions aligns with the green chemistry principle of atom economy by maximizing the incorporation of all starting materials into the final product. rasayanjournal.co.in The use of biocatalysts, such as enzymes, in Pictet-Spengler reactions represents another promising green approach. researchgate.net As the field continues to evolve, the integration of flow chemistry and photochemistry is expected to further advance the sustainable synthesis of isoquinolines. numberanalytics.com

Asymmetric Synthesis Approaches for Chiral Isoquinoline Carboxylic Acids

The development of chiral isoquinoline carboxylic acids is a significant area of research, driven by the prevalence of such motifs in biologically active natural products and pharmaceuticals. nih.govrsc.org Asymmetric synthesis, the process of selectively creating one enantiomer or diastereomer of a chiral molecule, has been approached through various sophisticated strategies. These methods can be broadly categorized as diastereoselective and enantioselective catalytic approaches. nih.govacs.org

Key strategies often involve modifications of traditional isoquinoline synthesis routes like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions, adapting them to control stereochemistry. nih.govacs.org For instance, the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization, can be rendered asymmetric. The use of phenylalanine derivatives as starting materials in the presence of an acid catalyst like sulfuric or hydrobromic acid can produce chiral 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. google.com

Modern approaches frequently employ chiral catalysts to induce enantioselectivity. Chiral phosphoric acids, for example, have been successfully used to catalyze the Pictet-Spengler cyclization, providing access to chiral tetrahydroisoquinolines with high enantiomeric excess. acs.orgacs.org Another powerful technique involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For example, chiral formamidines attached to a tetrahydroisoquinoline scaffold can direct asymmetric C-C bond formation at the C-1 position. researchgate.net

Biocatalytic techniques, which use enzymes to perform stereoselective transformations, also represent a growing area in the synthesis of chiral isoquinolines. nih.gov

Derivatization Strategies for Isoquinoline-3-carboxylic Acid Scaffolds

The isoquinoline-3-carboxylic acid core is a versatile scaffold that can be extensively modified to generate libraries of compounds for various applications. Derivatization strategies can be classified into three main areas: functionalization of the isoquinoline ring, modification of the carboxylic acid group, and techniques for controlling the position of these modifications (regioselectivity).

Functionalization at the Isoquinoline Ring System

Altering the substitution pattern on the isoquinoline nucleus is a primary strategy for tuning the molecule's properties. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose, allowing for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the ring. nih.gov

Rhodium(III)-catalyzed C-H activation and annulation reactions are particularly effective for building complex, functionalized isoquinoline and isoquinolone structures from simpler precursors. nih.govacs.org For example, aryl aldimines can undergo oxidative cross-coupling and cyclization with alkynes in the presence of a rhodium catalyst to yield highly substituted isoquinolines. acs.org Similarly, palladium-catalyzed reactions enable diverse functionalizations. mdpi.com The Suzuki cross-coupling reaction, for instance, can be used to introduce aryl groups onto the isoquinoline ring, as demonstrated in the synthesis of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid from a bromo-isoquinoline precursor and a boronic acid. rsc.org

Furthermore, the isoquinoline ring can undergo expansion. In the presence of a copper triflate catalyst, activated isoquinolines can react with diazocarbonyl compounds, leading to a C–C bond insertion and the formation of novel benzoazepine ring systems. rsc.org

Modifications of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group at the 3-position is a key handle for derivatization, most commonly through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard methods include reaction with an alcohol under acidic conditions. A highly effective method for esterification, particularly for sterically hindered substrates, involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This approach proceeds under mild conditions and typically gives high yields. organic-chemistry.org Another route involves first converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride, which can then be easily reacted with an alcohol to form the desired ester. acs.org

Amidation: The formation of amides from the carboxylic acid is crucial for creating peptide-like structures and other biologically relevant molecules. Direct amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions. libretexts.org More efficient methods utilize coupling reagents. Reagents such as B(OCH₂CF₃)₃ can effectively mediate the direct amidation of a wide range of carboxylic acids and amines under relatively mild conditions. acs.org Alternatively, the carboxylic acid can be converted to an acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. acs.org A simple and efficient procedure for the amidation of quinoline-3-carboxylic acids involves reaction with tetraalkylthiuram disulfides, which serves as the source for the amine component. researchgate.net

Regioselective Functionalization Techniques

Controlling the position of new substituents on the isoquinoline ring is critical for targeted synthesis. Regioselectivity is often achieved through the strategic use of directing groups and specific catalytic systems. thieme-connect.de

Transition-metal catalysis is at the forefront of regioselective functionalization. nih.gov Palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters, for example, affords 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com The regioselectivity in these reactions is often controlled by the steric environment of the substrates and the thermodynamic stability of the resulting products. mdpi.com

Rhodium(III)-catalyzed reactions also exhibit high regioselectivity. The annulation of N-pivaloyloxy aryl amides with alkynes containing an α-amino acid framework proceeds via a regioselective C-H activation to produce new isoquinolone-containing amino acid derivatives. nih.gov The choice of catalyst and directing group on the starting material is paramount in guiding the reaction to the desired position on the aromatic ring. nih.govthieme-connect.de For example, oximes can serve as internal oxidants and directing groups in palladium-catalyzed cyclizations to give isoquinoline derivatives with high regioselectivity. organic-chemistry.org

The table below summarizes selected regioselective functionalization methods for isoquinoline scaffolds.

Reaction TypeCatalyst/ReagentsPosition FunctionalizedProduct TypeReference
C-H Annulation[CpRhCl₂]₂/CsOAcC-8 of BenzamideIsoquinolone nih.gov
C-H AnnulationPd(OAc)₂/Ag₂CO₃C-2 of Benzamide3,4-Dihydroisoquinolone mdpi.com
Oxidative Coupling[CpRh(MeCN)₃][SbF₆]₂C-2 of Aryl AldimineIsoquinoline acs.org
Suzuki CouplingPd CatalystC-11-Arylisoquinoline rsc.org
C-H/N-H AnnulationCo(III) CatalystC-11-Aminoisoquinoline organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of Isoquinoline 3 Carboxylic Acid Hydrate

Electrophilic Aromatic Substitution Reactions of the Isoquinoline (B145761) Moiety

The isoquinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). This is due to the electron-withdrawing effect of the heterocyclic nitrogen atom, which reduces the electron density of the ring system, particularly the pyridine (B92270) ring. gcwgandhinagar.com Consequently, electrophilic attack occurs preferentially on the more electron-rich carbocyclic (benzene) ring. gcwgandhinagar.comquimicaorganica.org

Substitutions favor positions C-5 and C-8. gcwgandhinagar.comquimicaorganica.org This regioselectivity is explained by the superior stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at C-5 or C-8 allows the positive charge to be delocalized over two canonical resonance structures without disrupting the aromaticity of the pyridine ring, whereas attack at C-6 or C-7 results in a less stable intermediate with only one such contributing structure. quimicaorganica.org

Under harsh conditions, reactions such as nitration and sulfonation proceed at these positions. The presence of the deactivating carboxylic acid group further tempers the reactivity of the molecule towards electrophiles.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Isoquinoline

ReactionTypical ReagentsMajor Product Position(s)Notes
NitrationHNO₃ / H₂SO₄5-Nitro and 8-NitroReaction requires forcing conditions due to the deactivated ring system.
HalogenationBr₂ / FeBr₃ or Cl₂ / FeCl₃5-Bromo and 8-BromoLewis acid catalysis is typically required.
SulfonationSO₃ / H₂SO₄5-Sulfonic Acid and 8-Sulfonic AcidThe reaction is often reversible at high temperatures.
Friedel-Crafts Alkylation/AcylationR-Cl / AlCl₃ or RCO-Cl / AlCl₃Generally does not occurThe basic nitrogen atom complexes with the Lewis acid catalyst, further deactivating the ring.

Nucleophilic Additions and Substitutions

In contrast to electrophilic substitution, the electron-deficient nature of the pyridine portion of the isoquinoline nucleus makes it susceptible to nucleophilic attack. gcwgandhinagar.com Nucleophiles preferentially attack the heterocyclic ring, with the C-1 position being the most common site of reaction. gcwgandhinagar.comquimicaorganica.orgyoutube.com This is because attack at C-1 allows the negative charge of the intermediate to be effectively stabilized by the electronegative nitrogen atom. quimicaorganica.org

A classic example of nucleophilic substitution is the Chichibabin reaction, where isoquinoline reacts with potassium amide in liquid ammonia (B1221849) to yield 1-aminoisoquinoline. iust.ac.ir Organometallic reagents, such as Grignard reagents and organolithiums, also add to the C-1 position. quimicaorganica.org These reactions are typically nucleophilic additions that form dihydroisoquinoline intermediates, which can then be oxidized in a subsequent step to restore aromaticity and yield the C-1 substituted isoquinoline. quimicaorganica.org

Novel methods have also been developed for the nucleophilic nitration of isoquinoline at the C-1 position, a transformation not achievable through standard electrophilic methods. dtic.mil

Table 2: Nucleophilic Attack on the Isoquinoline Nucleus

Reaction TypeReagentPosition of AttackProduct Type
Amination (Chichibabin)Potassium Amide (KNH₂)C-11-Aminoisoquinoline
Organometallic AdditionAlkyllithium (R-Li) or Grignard (R-MgBr)C-11-Alkyl- or 1-Aryl-isoquinoline (after oxidation)
Hydride AdditionLithium Aluminum Hydride (LiAlH₄)C-11,2-Dihydroisoquinoline
Nucleophilic NitrationPotassium Nitrite, DMSO, Acetic Anhydride (B1165640)C-11-Nitroisoquinoline

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group at the 3-position of the isoquinoline ring undergoes a variety of standard transformations, providing a versatile handle for synthesizing a wide range of derivatives. libretexts.org

Esterification: One of the most common reactions is the conversion of the carboxylic acid to an ester. This is typically achieved through the Fischer esterification reaction, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com

Amide Formation: Isoquinoline-3-carboxylic acid can be converted to amides by reaction with primary or secondary amines. libretexts.org The direct reaction is challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive ammonium (B1175870) carboxylate salt. stackexchange.comlibretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water and shift the equilibrium towards the amide product. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating amide bond formation under milder conditions. libretexts.org

Acyl Chloride Formation: For further synthetic transformations, the carboxylic acid can be converted into a more reactive acyl chloride. This is accomplished by treating the acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org The resulting isoquinoline-3-carbonyl chloride is a valuable intermediate for the synthesis of esters, amides, and other derivatives under mild conditions.

Decarboxylation: While often requiring harsh conditions, the carboxyl group can be removed or replaced. For instance, decarboxylative nitration reactions have been developed that allow for the replacement of a carboxyl group with a nitro group. chemrevlett.com

Table 3: Transformations of the Carboxylic Acid Group

TransformationReagentsProductMechanism/Notes
EsterificationAlcohol (R'-OH), H⁺ (e.g., H₂SO₄)Ester (R-COOR')Fischer Esterification; acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com
Amide FormationAmine (R'R''NH), Heat or Coupling Agent (e.g., DCC)Amide (R-CONR'R'')Direct condensation requires high temperatures; coupling agents allow for milder conditions. libretexts.org
Acyl Chloride FormationThionyl Chloride (SOCl₂)Acyl Chloride (R-COCl)Creates a highly reactive intermediate for further substitutions. libretexts.org
Reduction to AlcoholLiAlH₄ then H₃O⁺; or BH₃·THF then H₃O⁺Primary Alcohol (R-CH₂OH)Requires strong reducing agents. BH₃ is more chemoselective than LiAlH₄. youtube.comkhanacademy.org

Reduction and Oxidation Chemistry of the Isoquinoline Nucleus

Reduction: The isoquinoline ring system can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) typically reduces the pyridine ring selectively to give 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. pharmaguideline.com The benzene ring is more resistant to reduction and requires more forcing conditions.

The carboxylic acid group itself can be reduced to a primary alcohol. youtube.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.com However, LiAlH₄ will also reduce other functional groups. Borane (BH₃), often complexed with tetrahydrofuran (B95107) (THF), offers greater chemoselectivity and can reduce the carboxylic acid group in the presence of other reducible functionalities like ketones or esters. youtube.comkhanacademy.org

Oxidation: The isoquinoline nucleus is relatively resistant to oxidation. pharmaguideline.com Under vigorous oxidative conditions, such as with hot alkaline potassium permanganate, the ring system undergoes cleavage. This degradation can break open both rings, typically yielding a mixture of phthalic acid (from the benzene ring) and cinchomeronic acid (pyridine-3,4-dicarboxylic acid) from the pyridine ring. gcwgandhinagar.comuop.edu.pk The formation of these products was historically important in elucidating the structure of isoquinoline. Oxidation with peracetic acid can lead to the formation of the corresponding N-oxide. uop.edu.pk

Table 4: Reduction and Oxidation Reactions

ReactionReagentsProductNotes
Ring ReductionH₂, Pd/C or PtO₂1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidThe heterocyclic ring is reduced preferentially. pharmaguideline.com
Carboxylic Acid Reduction1. LiAlH₄, THF; 2. H₃O⁺(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanolReduces both the ring and the carboxyl group.
Selective Carboxylic Acid Reduction1. BH₃·THF; 2. H₃O⁺(Isoquinolin-3-yl)methanolSelectively reduces the carboxyl group without reducing the aromatic rings. khanacademy.org
Oxidative CleavageHot alkaline KMnO₄Phthalic acid and Cinchomeronic acidHarsh conditions lead to degradation of the ring system. gcwgandhinagar.comuop.edu.pk
N-OxidationPeracetic acid (CH₃CO₃H)Isoquinoline-3-carboxylic acid N-oxideThe nitrogen atom is oxidized. uop.edu.pk

Rearrangement Reactions of Isoquinoline-3-carboxylic Acid Derivatives

While isoquinoline-3-carboxylic acid itself does not readily undergo rearrangement, its derivatives, accessible from the carboxylic acid functional group, can participate in several classic rearrangement reactions. These reactions typically involve the migration of a group to an electron-deficient nitrogen or carbon atom and are powerful tools for synthesizing new functional groups.

Curtius Rearrangement: This rearrangement provides a pathway to amines. The process begins by converting the carboxylic acid into an acyl azide (B81097). This is usually done in two steps: first, formation of the acyl chloride using thionyl chloride, followed by reaction with sodium azide (NaN₃). Gentle heating of the resulting isoquinoline-3-carbonyl azide in an inert solvent causes it to lose nitrogen gas (N₂) and rearrange to an isocyanate. This isocyanate is a versatile intermediate that can be hydrolyzed with aqueous acid to yield isoquinolin-3-amine (B165114) or trapped with an alcohol to form a carbamate.

Schmidt Reaction: A one-pot alternative to the Curtius rearrangement is the Schmidt reaction. Here, the carboxylic acid is treated directly with hydrazoic acid (HN₃) in the presence of a strong acid catalyst (like H₂SO₄). This reaction also proceeds through an acyl azide intermediate, which rearranges to the isocyanate and can be worked up to provide the corresponding amine.

Hofmann Rearrangement: If isoquinoline-3-carboxylic acid is first converted to isoquinoline-3-carboxamide (B1590844) (see section 3.3), the resulting primary amide can undergo a Hofmann rearrangement. Treatment of the amide with bromine or chlorine in the presence of a strong base (like NaOH) leads to the formation of an N-haloamide intermediate, which then rearranges upon deprotonation to yield the isocyanate, ultimately providing the same isoquinolin-3-amine product as the Curtius and Schmidt reactions.

Table 5: Potential Rearrangement Reactions of Derivatives

RearrangementStarting DerivativeKey ReagentsKey IntermediateFinal Product
CurtiusAcyl AzideHeat (Δ)IsocyanateAmine (after hydrolysis)
SchmidtCarboxylic AcidHydrazoic Acid (HN₃), H₂SO₄IsocyanateAmine (after hydrolysis)
HofmannAmideBr₂, NaOH, H₂OIsocyanateAmine

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Isoquinoline-3-carboxylic Acid Hydrate (B1144303), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy of isoquinoline-3-carboxylic acid reveals characteristic signals for the aromatic protons of the isoquinoline (B145761) ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding with the water of hydration or solvent molecules. fishersci.ca The presence of water of hydration can lead to exchange with the carboxylic acid proton, which can affect the appearance and intensity of this signal.

Carbon (¹³C) NMR Spectroscopy for Skeletal Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in Isoquinoline-3-carboxylic Acid Hydrate gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. wiley-vch.depressbooks.pub The carbon atoms of the isoquinoline ring appear in the aromatic region (approximately 110-160 ppm). The specific chemical shifts are influenced by the nitrogen atom and the carboxylic acid substituent. wiley-vch.dechemicalbook.com

Carbon AtomChemical Shift (ppm)
Carboxylic Acid (C=O)~160-185
Aromatic Carbons~110-160
C1
C3
C4
C5
C6
C7
C8
C4a
C8a*
Note: Specific assignments for each carbon of the isoquinoline ring require detailed 2D NMR data which is not publicly available for the hydrate form. The table presents general expected ranges.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the correlations between adjacent protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline core. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum. sdsu.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbons at the ring junctions (C4a and C8a) and the carbon of the carboxylic acid group, by observing their long-range couplings to nearby protons. sdsu.eduepfl.ch

While specific 2D NMR data for this compound is not available in the public domain, these techniques are standard for the structural elucidation of such molecules. chemicalbook.com

Nitrogen (¹⁵N) NMR Spectroscopy in Heterocyclic Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the isoquinoline ring. The chemical shift of the nitrogen is sensitive to factors such as hybridization, protonation state, and involvement in hydrogen bonding. researchgate.net In isoquinoline derivatives, the nitrogen lone pair's delocalization within the aromatic π-system significantly influences its chemical shift. researchgate.net For this compound, the ¹⁵N chemical shift would provide insight into the electronic structure of the heterocyclic ring and the potential for intermolecular interactions involving the nitrogen atom. The study of ¹⁵N NMR in a series of hydrogen-bonded acid-base complexes has shown that the nitrogen chemical shift is sensitive to the position of the proton in the hydrogen bond. fu-berlin.de

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org

For this compound, the IR spectrum would be expected to show:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acid dimers. pressbooks.pub The presence of water of hydration would also contribute to absorption in the O-H stretching region (around 3200-3600 cm⁻¹).

A strong C=O stretching vibration from the carboxylic acid group, usually appearing between 1700 and 1725 cm⁻¹ for aromatic carboxylic acids. pressbooks.pub

C=C and C=N stretching vibrations from the isoquinoline ring in the 1450-1650 cm⁻¹ region.

C-H stretching vibrations from the aromatic rings, typically above 3000 cm⁻¹.

O-H bending vibrations from the carboxylic acid and water of hydration.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N stretching vibrations of the aromatic system are often strong in the Raman spectrum. A comprehensive assignment of the vibrational spectra can be achieved through comparison with theoretical calculations. rsc.org

Functional GroupExpected Vibrational Frequency (cm⁻¹)Spectroscopy
O-H stretch (Carboxylic Acid)2500-3300 (broad)IR
O-H stretch (Water of Hydration)~3200-3600IR
C-H stretch (Aromatic)>3000IR, Raman
C=O stretch (Carboxylic Acid)~1700-1725IR, Raman
C=C / C=N stretch (Aromatic)~1450-1650IR, Raman
O-H bendIR, Raman
C-O stretchIR, Raman
Note: Specific peak positions can vary based on the physical state and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would correspond to the mass of the anhydrous molecule (C₁₀H₇NO₂), as the water of hydration is typically lost during the ionization process. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation of isoquinoline derivatives often involves characteristic losses. In the case of isoquinoline-3-carboxylic acid, common fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of the entire carboxyl group (•COOH).

Loss of carbon dioxide (CO₂) from the molecular ion.

Cleavage of the isoquinoline ring system.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of unit cell dimensions, space group, and the precise coordinates of each atom, thereby revealing the molecule's connectivity, conformation, and intermolecular interactions in the solid state.

A hypothetical table of crystallographic data for this compound, based on typical data for similar organic molecules, is presented below. It is important to note that these values are illustrative and await experimental verification.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1005
Z 4
Calculated Density (g/cm³) 1.268

Note: This data is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined through single-crystal X-ray diffraction analysis.

The determination of the crystal structure of this compound would provide invaluable insights into the role of the water molecule in the crystal packing. It would elucidate the hydrogen bonding network involving the carboxylic acid group, the isoquinoline nitrogen, and the water molecule, which are crucial for the stability of the crystal lattice.

Other Advanced Characterization Techniques (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which can be compared with the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in confirming the purity and identity of a synthesized or isolated compound.

For this compound, with the molecular formula C₁₀H₉NO₃ (representing C₁₀H₇NO₂·H₂O), the theoretical elemental composition can be calculated. While specific experimental data from a research publication is not available, the expected values are presented in the table below.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 10 120.10 62.82
Hydrogen H 1.01 9 9.09 4.76
Nitrogen N 14.01 1 14.01 7.33
Oxygen O 16.00 3 48.00 25.11

| Total | | | | 191.20 | 100.00 |

Note: The molecular weight and percentages are calculated based on the formula C₁₀H₉NO₃.

In a research context, the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen (CHN analysis) would be expected to be within ±0.4% of the theoretical values to confirm the compound's identity and purity.

Other advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy would also be employed to further confirm the structure of this compound. ¹H NMR would show the number and environment of the protons, while ¹³C NMR would provide information about the carbon skeleton. IR spectroscopy would identify the characteristic functional groups present, such as the O-H stretch of the carboxylic acid and water, the C=O stretch of the carbonyl group, and the C=N and C=C stretches of the isoquinoline ring.

Computational and Theoretical Studies of Isoquinoline 3 Carboxylic Acid Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Although research dedicated specifically to the hydrate (B1144303) form is scarce, DFT studies on isoquinoline (B145761) and its derivatives offer significant insights.

Researchers have employed DFT, often using the B3LYP functional with various basis sets like 6-311++G(d,p), to analyze the structure and properties of isoquinoline. figshare.com These studies calculate key parameters that describe a molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability. figshare.com For the parent isoquinoline, the HOMO-LUMO gap has been calculated to be approximately 3.78 eV. figshare.com

DFT calculations also provide information on global reactivity descriptors, which help in predicting how a molecule will interact with other chemical species. These descriptors are derived from the HOMO and LUMO energies.

Table 1: Computed Properties for Isoquinoline-3-carboxylic Acid (Anhydrous)

Property Value Source
Molecular Weight 173.17 g/mol nih.gov
XLogP3-AA 2 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov

Furthermore, DFT is utilized to understand reactivity through the analysis of the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand orbital interactions and the stability they confer upon the molecule. researchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., GIAO NMR Shifts)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR spectra.

While specific GIAO calculations for Isoquinoline-3-carboxylic Acid Hydrate are not published, experimental ¹H NMR and ¹³C NMR data for the anhydrous form are available. chemicalbook.com For example, the ¹³C NMR spectrum shows distinct peaks for the carbon atoms in the isoquinoline ring and the carboxylic acid group. chemicalbook.com

Computational studies on related compounds, such as derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have successfully used quantum chemical calculations to interpret experimental NMR spectra. nih.gov These studies demonstrate that theoretical calculations can predict the presence of multiple conformers in solution, which is observed experimentally as multiple sets of signals in the NMR spectrum. nih.govresearchgate.net For complex systems, accurate prediction of chemical shifts, especially for protons and nitrogens, often requires considering conformational averaging and the influence of explicit solvent molecules, which can be modeled using a combination of quantum mechanics and molecular mechanics (QM/MM) approaches.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. This is particularly relevant for flexible molecules. The isoquinoline ring itself is rigid, but the carboxylic acid group can rotate.

Detailed conformational analyses have been performed on derivatives such as methyl N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. mdpi.com These studies revealed the existence of multiple stable conformers (rotamers) due to hindered rotation around the amide bond. researchgate.netmdpi.com The presence of these rotamers was confirmed by ¹H-NMR spectroscopy, which showed distinct sets of signals for the different conformations. nih.govmdpi.com Quantum chemical calculations were used to model the structures of these conformers and predict their relative stabilities. nih.gov Such analyses are crucial for understanding how the molecule's shape influences its biological activity and interactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows chemists to understand how reactions occur and to design more efficient synthetic routes.

While a specific computational study on the reaction mechanisms of this compound is not available, research on related systems illustrates the methodology. For example, studies on quinoline (B57606) derivatives have used DFT to investigate multi-step synthetic pathways, including cyclization, reduction, and coupling reactions, providing insights into the stability of intermediates and products. nih.gov In other work, mass spectrometry combined with computational analysis has been used to understand the gas-phase fragmentation pathways of substituted isoquinolines, demonstrating how theoretical models can explain complex reaction cascades.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes, interactions with solvent, and binding to other molecules. MD simulations model the movements of atoms over time by solving Newton's equations of motion.

There are no specific published MD simulation studies for this compound. However, the application of MD is well-established in the computational study of related biomolecules. For instance, MD simulations are often used to generate a representative ensemble of molecular conformations. nih.govresearchgate.net These ensembles can then be used in subsequent quantum chemical calculations to obtain averaged properties, such as NMR chemical shifts, that are more comparable to experimental measurements. This approach acknowledges that a molecule is not static but dynamically samples a range of structures. Such methods have been applied to predict the properties of peptides and proteins containing related structural motifs.

Applications of Isoquinoline 3 Carboxylic Acid Hydrate As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The isoquinoline (B145761) nucleus is a privileged structure found in numerous natural products and pharmacologically active compounds. Isoquinoline-3-carboxylic acid and its derivatives provide a direct entry point for the construction of fused and complex heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups, or it can participate in cyclization reactions to form new rings.

For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), the reduced form of isoquinoline-3-carboxylic acid, are instrumental in creating novel heterocyclic frameworks. organic-chemistry.org Syntheses have been developed to produce functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid esters, which are important intermediates for drug discovery. illinois.eduresearchgate.net Furthermore, the isoquinoline scaffold has been used to synthesize tricyclic pyrrolo[2,1,a]isoquinoline derivatives through cycloaddition reactions involving dihydroisoquinolines and dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com The reaction between isoquinolin-1-amine and acetophenone (B1666503) can lead to the formation of imidazo[2,1-a]isoquinoline (B1217647) scaffolds, which can be further functionalized. acs.org These examples highlight the utility of the isoquinoline-3-carboxylic acid core in generating molecular diversity through the formation of new, intricate ring systems.

Table 1: Examples of Complex Heterocyclic Systems Synthesized from Isoquinoline Derivatives
Starting Material DerivativeReaction TypeResulting Heterocyclic SystemReference
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline[3+2] Cycloaddition with DMADTricyclic (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate mdpi.com
Isoquinolin-1-amineMulticomponent Cascade CyclizationImidazo[2,1-a]isoquinoline acs.org
Tertiary amine of pyrrolo-[2,1-a]isoquinoline[3+2] CycloadditionPyrrolo[2,1-a]isoquinoline scaffold acs.org
Dimedone derivative and a chlorotetrolic esterDiels-Alder/retro-Diels-AlderFunctionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid illinois.edu

Scaffold for the Construction of Polycyclic Aromatic Nitrogen Compounds

The inherent aromaticity and planarity of the isoquinoline ring system make it an excellent scaffold for building larger polycyclic aromatic nitrogen (PAN) compounds. These extended π-systems are of interest in materials science for their electronic and photophysical properties, as well as in medicinal chemistry.

The synthesis of PAN compounds often involves the annulation of additional rings onto the existing isoquinoline framework. A documented strategy involves the reaction of 1-methyl-3,4-dihydroisoquinoline (B1216472) derivatives with reagents like dimethyl acetylenedicarboxylate (DMAD). mdpi.com This process leads to a [2+3] cycloaddition, effectively fusing a pyrrolone ring to the isoquinoline core and creating a tricyclic polyaromatic system. mdpi.com Such reactions demonstrate how the isoquinoline structure can be systematically expanded, using its existing bonds as anchors for the construction of more elaborate, fused aromatic networks. Radical cascade reactions involving isonitriles have also emerged as a powerful method for constructing nitrogen heterocycles, including isoquinolines and related polycyclic structures like phenanthridines. rsc.org

Intermediate in the Synthesis of Chiral Compounds

The saturated analog, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a conformationally constrained, non-natural α-amino acid that serves as a chiral intermediate. youtube.com Because the stereocenter is at the α-carbon, chiral Tic derivatives are invaluable in peptidomimetics and the asymmetric synthesis of biologically active molecules.

Syntheses often start from chiral pool amino acids, such as L-Dopa, which can be reacted with aldehydes to form the chiral Tic scaffold. rsc.org This approach ensures the final product has a defined stereochemistry. The resulting (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can then be used to prepare coordination compounds or as a ligand in catalysis. researchgate.netnih.gov The development of enantioselective methods, such as palladium-catalyzed three-component reactions, provides access to α-arylglycine derivatives, a class of compounds to which Tic belongs, with high enantioselectivity. beilstein-journals.org The ability to synthesize and utilize enantiomerically pure Tic derivatives makes isoquinoline-3-carboxylic acid, via its reduced form, a crucial intermediate in the field of asymmetric synthesis. nih.gov

Role in Multi-Component Reactions in Organic Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Isoquinoline-3-carboxylic acid is an ideal candidate for participation in powerful isocyanide-based MCRs, such as the Ugi and Passerini reactions, which require a carboxylic acid component. organic-chemistry.orgresearchgate.netyoutube.com

The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acylamino amide. illinois.eduresearchgate.net The Passerini three-component reaction (P-3CR) is similar, reacting a carbonyl compound, an isocyanide, and a carboxylic acid to yield an α-acyloxy carboxamide. organic-chemistry.orgyoutube.com In these contexts, Isoquinoline-3-carboxylic acid can provide the isoquinoline moiety directly to the final, complex product scaffold in a single, atom-economical step. This strategy allows for the rapid generation of libraries of complex molecules with a privileged heterocyclic core for applications in drug discovery and materials science. acs.org

Table 2: Hypothetical Role of Isoquinoline-3-carboxylic Acid in the Ugi Four-Component Reaction
Component NumberGeneric ComponentSpecific ExampleRole
1Carboxylic AcidIsoquinoline-3-carboxylic AcidProvides the isoquinoline scaffold and participates in the final rearrangement.
2AmineBenzylamine (B48309)Forms an imine with the carbonyl component.
3Carbonyl CompoundAcetoneForms an imine with the amine component.
4Isocyanidetert-Butyl isocyanideAdds to the imine to form a nitrilium intermediate.
Resulting Product: A complex α-acylamino amide containing the isoquinoline-3-carbonyl moiety.

Design and Synthesis of Functionalized Organic Molecules

The carboxylic acid group at the C-3 position of the isoquinoline ring is a key functional handle for derivatization. It allows for the straightforward synthesis of a multitude of functionalized molecules, most commonly through the formation of amide or ester bonds. youtube.comnih.gov This capability is heavily exploited in medicinal chemistry for structure-activity relationship (SAR) studies.

For example, researchers have designed and synthesized novel anti-tumor agents by conjugating two isoquinoline-3-carboxylic acid units to a central scaffold, demonstrating that using this moiety as a pharmacophore is a useful strategy. nih.gov In another study, a series of 3-quinoline carboxylic acid derivatives (isomers of the title compound) were synthesized and evaluated as inhibitors of protein kinase CK2, a target in cancer therapy. mdpi.com The synthesis of novel 7-aza-coumarine-3-carboxamides as potent and selective anticancer agents further illustrates the strategy of converting the carboxylic acid to an amide to achieve desired biological activity. These examples underscore how Isoquinoline-3-carboxylic acid serves as a foundational element for the rational design and synthesis of molecules with specific biological functions.

Table 3: Functional Molecules Designed from (Iso)quinoline Carboxylic Acid Scaffolds
ScaffoldDerivative TypeTarget ApplicationReference
Isoquinoline-3-carboxylic acidAmide ConjugateAnti-tumor Agents nih.gov
3-Quinoline carboxylic acidVarious derivativesProtein Kinase CK2 Inhibitors mdpi.com
7-Azacoumarin-3-carboxylic acidCarboxamidesAnticancer Agents

Coordination Chemistry of Isoquinoline 3 Carboxylic Acid

Ligand Properties of Isoquinoline-3-carboxylic Acid

Isoquinoline-3-carboxylic acid typically acts as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atom of the isoquinoline (B145761) ring and one of the oxygen atoms of the carboxylate group. This forms a stable five-membered chelate ring. The deprotonation of the carboxylic acid group to form the carboxylate is generally a prerequisite for coordination.

The electronic properties of the isoquinoline ring system can influence the ligand's coordination ability. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal ion, forming a coordinate covalent bond. The aromatic nature of the isoquinoline ring can also participate in pi-stacking interactions, which can further stabilize the resulting complex's structure.

The properties of isoquinoline-3-carboxylic acid as a ligand can be compared to related compounds, such as its hydrogenated derivative, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This related ligand has been shown to be a bidentate ligand that coordinates with Cu(II) or Co(II) in a 2:1 ligand-to-metal ratio. mdpi.com

Synthesis and Characterization of Metal Complexes

Metal complexes of isoquinoline-3-carboxylic acid and its derivatives can be synthesized through several methods. A common approach involves the reaction of a metal salt, such as a chloride or acetate (B1210297) salt, with the isoquinoline-3-carboxylic acid ligand in a suitable solvent, often an alcohol like methanol. mdpi.comnih.gov The reaction may be carried out at room temperature or with gentle heating to facilitate the formation of the complex. The resulting metal complexes often precipitate from the reaction mixture and can be isolated by filtration.

For instance, the synthesis of copper(II) complexes with ligands derived from 1-(isoquinolin-3-yl)heteroalkyl-2-ones involves the reaction of copper(II) chloride dihydrate with the respective ligand in dimethylformamide (DMF). nih.gov A similar approach can be envisioned for isoquinoline-3-carboxylic acid.

The characterization of these metal complexes is crucial to determine their structure and properties. Standard analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. The stretching vibrations of the C=O and C=N groups in the ligand are expected to shift upon coordination. For example, in copper(II) complexes of 1-(isoquinolin-3-yl)heteroalkyl-2-ones, the C=O stretching vibrations were observed in the range of 1639 to 1751 cm⁻¹, and shifts in these bands confirmed the involvement of the carbonyl group in chelation. nih.gov

Elemental Analysis: This technique is used to determine the stoichiometric composition of the synthesized complexes. mdpi.com

UV-Visible Spectroscopy: This method is used to study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions, these measurements help in determining the number of unpaired electrons and provide insights into the geometry of the complex.

Chelation Behavior and Coordination Modes

The primary chelation behavior of isoquinoline-3-carboxylic acid involves the formation of a five-membered ring through coordination of the isoquinoline nitrogen and a carboxylate oxygen to the metal center. This N,O-bidentate coordination is a common and stable arrangement for this type of ligand.

In some cases, the carboxylate group can also act as a bridging ligand, connecting two metal centers. This can lead to the formation of polynuclear complexes, such as the dinuclear paddle-wheel structures observed in some copper(II) carboxylate complexes. mdpi.com In such structures, four carboxylate ligands bridge two copper(II) ions.

The coordination number and geometry of the resulting metal complex depend on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or solvent molecules. For example, in the crystal structure of a copper(II) complex with a derivative of isoquinoline, the copper ion is in a distorted octahedral environment, with two nitrogen atoms and two oxygen atoms from two bidentate ligands in the equatorial plane and two chloride ions in the axial positions. nih.gov

Stereochemical Aspects of Coordination Compounds

When a chiral ligand, such as the enantiomerically pure (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is used, the resulting metal complexes can exhibit specific stereochemistry. The coordination of such chiral ligands can lead to the formation of diastereomers, which may have different physical and chemical properties.

Furthermore, the coordination of isoquinoline-3-carboxylic acid to a metal center can result in different isomeric forms. For example, in octahedral complexes with two bidentate ligands, cis and trans isomers are possible. In a study of oxorhenium(V) complexes with the isomeric isoquinoline-1-carboxylic acid, a cis-(N,N) isomer was formed where one chelate ligand occupies an axial and an equatorial position, while the other occupies two equatorial positions. rsc.orgresearchgate.net Similar isomeric possibilities would exist for complexes of isoquinoline-3-carboxylic acid.

The presence of multiple ligands can also lead to the formation of rotamers, which are conformational isomers that can be observed by techniques like NMR spectroscopy. For example, a Co(III) complex of a derivative of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was found to exist as a mixture of three conformers in solution. acs.org

Applications of Isoquinoline-3-carboxylic Acid Metal Complexes in Catalysis

Metal complexes containing isoquinoline and its derivatives have shown promise in various catalytic applications. The ability of the metal center to cycle through different oxidation states and the specific coordination environment provided by the ligand are key to their catalytic activity.

One area of application is in oxidation reactions. For example, oxorhenium(V) complexes with isoquinoline-1-carboxylic acid have been tested as catalysts in the epoxidation of cyclooctene, with yields of cyclooctane (B165968) oxide varying between 16 and 68%. rsc.org It is plausible that similar complexes of isoquinoline-3-carboxylic acid could exhibit catalytic activity in oxidation reactions.

Copper complexes are also known to be effective catalysts for a variety of organic transformations. researchgate.netrsc.org For instance, copper(I)/N-heterocyclic carbene complexes have been used for the catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives. nih.gov Metal complexes of isoquinoline-3-carboxylic acid could potentially be explored for similar catalytic hydrogenations and other C-C and C-heteroatom bond-forming reactions. The tunability of the ligand structure and the choice of the metal center allow for the design of catalysts with specific activities and selectivities.

Supramolecular Chemistry and Crystal Engineering with Isoquinoline 3 Carboxylic Acid Hydrate

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of isoquinoline-3-carboxylic acid hydrate (B1144303) is dictated by a variety of intermolecular interactions, with hydrogen bonding being the most influential. The molecule contains several functional groups that can act as hydrogen bond donors and acceptors, leading to the formation of robust and predictable networks.

The primary hydrogen bond donor is the hydroxyl group of the carboxylic acid (-COOH). The water molecule of the hydrate also provides two additional hydrogen bond donor sites (O-H). Key hydrogen bond acceptor sites include the nitrogen atom of the isoquinoline (B145761) ring, the carbonyl oxygen of the carboxylic acid (C=O), and the oxygen atom of the water molecule. The interplay between these sites allows for a rich variety of hydrogen bonding motifs.

Strong, directional hydrogen bonds are the key non-covalent interactions used to design target crystal structures. researchgate.net In the case of isoquinoline-3-carboxylic acid hydrate, strong O-H···N bonds between the carboxylic acid and the isoquinoline nitrogen, and O-H···O bonds involving the acid, the water molecule, and the carbonyl group are expected to be the dominant interactions shaping the crystal lattice. Similar interactions are observed in the crystal structures of related compounds, such as quinoline-2-carboxylic acid complexes, where carboxylate oxygen atoms and water molecules act as hydrogen bond acceptors, forming extensive 2D and 3D networks. tandfonline.com

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound
Functional GroupRolePotential Interactions
Carboxylic Acid (-COOH)Donor & AcceptorO-H···N (with isoquinoline), O-H···O (with another acid or water), C=O···H-O (with acid or water)
Isoquinoline NitrogenAcceptorN···H-O (with carboxylic acid or water)
Water Molecule (H₂O)Donor & AcceptorO-H···N (with isoquinoline), O-H···O (with carboxylic acid or another water), O···H-O (with carboxylic acid)
Aromatic C-HWeak DonorC-H···O (with carbonyl or water)

Co-crystal and Salt Formation

Isoquinoline-3-carboxylic acid is an ideal candidate for the formation of multicomponent crystalline solids, such as co-crystals and salts. nih.gov A co-crystal consists of two or more neutral molecules held together by non-covalent interactions, whereas a salt is formed by the transfer of a proton from an acidic component to a basic one, resulting in an ionic pair. nih.gov

The outcome of reacting isoquinoline-3-carboxylic acid with a co-former depends largely on the difference in pKa values (ΔpKa) between the two components.

Salt Formation: Isoquinoline is a weak base, with a pKa of 5.14 for its conjugate acid. wikipedia.org The carboxylic acid group is, as expected, acidic, with a predicted pKa around 1.20-3.5. chemicalbook.com When combined with a base significantly stronger than isoquinoline, proton transfer from the carboxylic acid to the base is likely, leading to the formation of a salt.

Co-crystal Formation: When combined with a neutral molecule (a co-former) that is not a strong enough base to deprotonate the carboxylic acid, a co-crystal is expected to form. In this scenario, the components are linked by hydrogen bonds, most notably the robust acid-pyridine heterosynthon, without proton transfer. rsc.org Studies on other APIs like piroxicam (B610120) with various carboxylic acids have shown that co-crystals can form where both components remain non-ionized. acs.org

Ionic Co-crystal Formation: A third possibility is the formation of an ionic co-crystal, where the acid protonates the isoquinoline nitrogen, and this resulting cation then co-crystallizes with another neutral co-former.

The presence of the water molecule in the hydrate can play a critical role, potentially forming a stable hydrated co-crystal or salt, where the water molecule is an integral part of the crystal lattice, often bridging the primary components through hydrogen bonds.

Table 2: Comparison of Potential Co-crystal vs. Salt Formation
CharacteristicCo-crystalSalt
ComponentsNeutral isoquinoline-3-carboxylic acid + neutral co-formerIsoquinoline-3-carboxylate anion + protonated base cation
Primary InteractionHydrogen bonding (e.g., O-H···N, O-H···O)Ionic interaction (N⁺···O⁻) supplemented by hydrogen bonding
Proton PositionLocated on the carboxylic acid oxygenTransferred from the acid to the basic co-former
Formation ConditionSmall ΔpKa between acid and co-former baseLarge ΔpKa between acid and co-former base

Crystal Packing Analysis and Polymorphism

The three-dimensional arrangement of molecules in a crystal, or crystal packing, is determined by the collective effort of all intermolecular forces to achieve a state of minimum energy. For this compound, the packing is guided by a hierarchy of interactions. The strong and directional O-H···N and O-H···O hydrogen bonds establish the primary structural motifs. researchgate.net These motifs are then arranged in space to optimize weaker but still significant forces, such as π-π stacking of the isoquinoline rings and van der Waals interactions.

Crystal structures of n-alkyl carboxylic acids show that molecules typically form hydrogen-bonded dimers that arrange into bilayers. rsc.org In the case of this compound, the presence of the isoquinoline nitrogen and the water molecule disrupts this simple dimer formation in favor of more complex, extended networks. The water molecule can act as a bridge, connecting multiple acid molecules and satisfying the hydrogen bonding potential of the system in unique ways that would be inaccessible to the anhydrous form.

Polymorphism , the ability of a compound to exist in more than one crystal structure, is a common phenomenon in molecular solids. Different polymorphs can arise from subtle variations in crystallization conditions (e.g., solvent, temperature, pressure), which can favor different hydrogen-bonding networks or packing arrangements. For this compound, polymorphism could manifest through:

Different arrangements of the hydrogen-bonding network involving the acid, nitrogen, and water molecules.

Different π-π stacking geometries of the isoquinoline rings.

The existence of different hydrated forms (stoichiometric variations) or an anhydrous form.

For example, two polymorphs of a piroxicam/4-hydroxybenzoic acid co-crystal were discovered, with the key difference being the tautomeric form of the piroxicam molecule within an identical unit cell. acs.org This highlights the subtle energetic differences that can lead to distinct solid-state forms.

Design of Supramolecular Synthons

A cornerstone of crystal engineering is the concept of the supramolecular synthon , which is a robust and recurring structural unit formed by specific and directional intermolecular interactions. researchgate.net Identifying and utilizing reliable synthons allows for a rational approach to designing crystal structures. Isoquinoline-3-carboxylic acid contains functional groups that can form some of the most well-documented synthons in crystal engineering.

The most prominent synthons expected for this system are:

Carboxylic Acid Homosynthon: This involves two carboxylic acid molecules linking through a pair of O-H···O hydrogen bonds to form a cyclic dimer with an R²₂(8) graph set notation. This is a very common motif in the crystal structures of simple carboxylic acids. mdpi.comlibretexts.org

Acid-Pyridine Heterosynthon: This synthon is formed between a carboxylic acid group and a pyridine-like nitrogen atom. It consists of a strong O-H···N hydrogen bond. This is a highly reliable interaction used extensively in the design of co-crystals. researchgate.netrsc.org

The presence of the water molecule in the hydrate adds another dimension. The water can either be incorporated into these synthons or form alternative bridging interactions, leading to more complex multi-component synthons. The competition between the formation of the acid homosynthon and the acid-pyridine heterosynthon is a key factor that determines the final crystal structure. The stronger and more favorable interaction will typically dominate the crystal assembly.

Table 3: Key Supramolecular Synthons for Isoquinoline-3-carboxylic Acid
Synthon TypeInteracting GroupsDescriptionCommon Graph Set
Homosynthon-COOH and -COOHA cyclic dimer formed between two carboxylic acid groups.R²₂(8)
Heterosynthon-COOH and Isoquinoline NA strong hydrogen bond between the acidic proton and the basic nitrogen.D¹₁(2)
Hydrated Synthon-COOH, H₂O, Isoquinoline NWater molecule acts as a bridge between the acid and nitrogen or between two acid molecules.Variable (e.g., R³₃(8), R⁴₄(12))

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by specific, non-covalent interactions. In the context of crystallization, the formation of an this compound crystal is a sophisticated self-assembly process. acs.org Molecules in solution tumble randomly, but upon reaching supersaturation, they begin to associate via the intermolecular forces described above.

The process is guided by the formation of the most stable supramolecular synthons. For instance, the strong acid-pyridine heterosynthon or the carboxylic acid homodimer may form first, creating small, ordered nuclei. acs.org These nuclei then grow as more molecules from the solution recognize and dock onto the existing structure in a highly specific manner, propagating the hydrogen-bonding and π-stacking patterns in three dimensions.

Emerging Areas and Future Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions have been foundational for creating the tetrahydroisoquinoline core, current research is intensely focused on developing more efficient, selective, and versatile synthetic pathways. iisc.ac.inwikipedia.org The limitations of traditional methods, such as harsh reaction conditions or a narrow substrate scope, are being addressed through modern catalytic systems and innovative reaction designs. iisc.ac.ingoogle.com

Key emerging trends include:

Modern Catalytic Methods : The use of transition metal catalysts has revolutionized the synthesis of the isoquinoline (B145761) nucleus. organic-chemistry.org Palladium-catalyzed reactions, such as the Suzuki cross-coupling, offer a robust and efficient route to derivatives like 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. rsc.org Other metals, including silver (Ag), rhodium (Rh), and ruthenium (Ru), are being employed to catalyze novel cyclization and annulation reactions, often under mild conditions with high functional group tolerance. organic-chemistry.orgnih.govmdpi.com

Innovative Reaction Pathways : Researchers are moving beyond traditional cyclizations. One novel approach involves the palladium-catalyzed carbonylation of functionalized quinolines, followed by selective decarboxylation, a method that is also applicable to the synthesis of isoquinoline carboxylic acids. google.com Modifications to classical reactions, such as using silyl (B83357) triflate in the Pomeranz–Fritsch–Bobbitt cyclization, allow for milder and more chemoselective conditions. mdpi.com

Biosynthesis : A groundbreaking area of research is the discovery of novel biosynthetic routes. While most natural isoquinolines derive from tyrosine, a new pathway has been identified in Streptomyces albus that uses tryptophan as the primary precursor for an isoquinolinequinone alkaloid. nih.gov This discovery opens up possibilities for biocatalytic and metabolic engineering approaches to producing these compounds.

Solid-Phase Synthesis : To facilitate the rapid generation of libraries of derivatives for screening, solid-phase synthesis using supports like Merrifield resin has been successfully applied to produce dihydro and tetrahydroisoquinoline-3-carboxylic acid derivatives. iisc.ac.in

Table 1: Comparison of Synthetic Strategies for Isoquinoline Derivatives

Strategy Description Advantages Key References
Classical Methods Pictet-Spengler and Bischler-Napieralski reactions involving intramolecular cyclization. Well-established, good for tetrahydroisoquinoline core. iisc.ac.inwikipedia.orgpharmaguideline.com
Modern Catalysis Use of transition metals (Pd, Rh, Ru, Ag, Cu) to catalyze cross-coupling and cyclization reactions. High efficiency, mild conditions, broad substrate scope, high selectivity. organic-chemistry.orgrsc.orgnih.govmdpi.com
Innovative Pathways Methods like carbonylation-decarboxylation or modifications of classical reactions. Novel disconnections, access to unique substitution patterns. google.commdpi.com
Biosynthesis Use of biological systems (e.g., bacteria) and enzymes to produce the isoquinoline scaffold. "Green" chemistry, potential for novel structures, uses alternative precursors like tryptophan. nih.gov

Exploration of New Chemical Transformations and Reactivity Patterns

Beyond synthesizing the core structure, a significant area of future research involves exploring the reactivity of the isoquinoline-3-carboxylic acid moiety to build more complex and functional molecules. The interplay between the carboxylic acid group and the heterocyclic ring system allows for a diverse range of chemical transformations.

Future research directions include:

Carboxylic Acid Derivatization : The carboxylic acid group is a versatile handle for further modification. It can be readily converted into amides, a transformation used to conjugate two isoquinoline-3-carboxylic acid units to a central scaffold like tris(2-aminoethyl)amine, creating molecules with multiple pharmacophores. nih.gov It can also be transformed into more reactive intermediates, such as chlorocarbonyls, which can then be used in subsequent cyclization reactions to build fused heterocyclic systems. nih.gov

Ring Functionalization : The isoquinoline ring itself can be functionalized. For instance, isoquinolone derivatives can undergo aromatization and then participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl groups onto the heterocyclic core. mdpi.com

Oxidation and Reduction : The reactivity of the isoquinoline system towards oxidation and reduction continues to be an area of study. While the aromatic isoquinoline ring is relatively resistant to oxidation, often leading to ring cleavage under harsh conditions, the controlled reduction of the pyridine (B92270) ring is a standard transformation to access dihydro- and tetrahydroisoquinoline derivatives. pharmaguideline.com

Advanced Materials Science Applications (e.g., in Metal-Organic Frameworks, Polymers)

The unique electronic and structural properties of the isoquinoline nucleus make it an attractive building block for advanced materials. Isoquinoline-3-carboxylic acid and its derivatives are particularly well-suited for this purpose due to the coordinating ability of the carboxylic acid group and the nitrogen atom.

Emerging applications in materials science include:

Metal-Organic Frameworks (MOFs) : Isoquinoline derivatives are being utilized as organic ligands for the synthesis of MOFs. amerigoscientific.com The ability of the carboxylate and the ring nitrogen to coordinate with metal ions allows for the construction of porous, crystalline materials with potential applications in gas storage, catalysis, and drug delivery. amerigoscientific.com Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been shown to form coordination compounds with various transition metals, including Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺, demonstrating their utility as multidentate ligands. researchgate.netmdpi.com

Functional Polymers : Researchers are exploring the incorporation of the isoquinoline scaffold into polymers to create materials with unique properties. Isoquinoline-based polymers and copolymers are being investigated for their potential as conductive materials, optical materials, and chemical sensors. amerigoscientific.com

Dyes and Corrosion Inhibitors : On a broader scale, isoquinoline derivatives find use in the manufacture of dyes and paints and can act as corrosion inhibitors, highlighting their versatility in industrial material applications. wikipedia.org

Table 2: Potential Materials Science Applications of Isoquinoline-3-carboxylic Acid Derivatives

Application Area Role of Isoquinoline Moiety Potential Functionality Key References
Metal-Organic Frameworks (MOFs) Acts as a multidentate organic ligand. Gas storage, catalysis, chemical separation, drug delivery. amerigoscientific.comresearchgate.netmdpi.com
Conductive Polymers Incorporated into the polymer backbone. Electrical conductivity, sensing capabilities. amerigoscientific.com
Optical Materials Serves as a chromophore within a polymer or molecule. Unique light absorption/emission properties for dyes and sensors. amerigoscientific.com
Corrosion Inhibition Adsorbs onto metal surfaces. Protection of metals from environmental degradation. wikipedia.org

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of molecules based on the isoquinoline-3-carboxylic acid scaffold, researchers are looking to integrate modern automation and process technologies into its synthesis.

Flow Chemistry : This approach, which involves performing reactions in a continuously flowing stream rather than a batch flask, offers benefits such as enhanced safety, reproducibility, and scalability. While specific flow synthesis of isoquinoline-3-carboxylic acid is still a nascent area, related research shows significant promise. For example, the synthesis of isoquinoline has been achieved on a millisecond timescale in charged microdroplets, demonstrating that the reaction rates can be dramatically accelerated in confined, continuous systems. nih.gov Such findings suggest that established synthetic routes are strong candidates for adaptation to flow chemistry platforms.

Automated Synthesis : The development of robust reactions, combined with techniques like solid-phase synthesis, paves the way for the automated construction of isoquinoline derivative libraries. iisc.ac.in Automated synthesizers can perform multi-step reaction sequences with high throughput, enabling the rapid exploration of structure-activity relationships by generating a large number of analogs for biological or materials screening.

Fundamental Studies on Reactivity and Structure-Property Relationships

A deep understanding of the fundamental physicochemical properties of isoquinoline-3-carboxylic acid is crucial for its rational design in various applications. Future research will continue to focus on the intricate relationships between its chemical structure and its physical and biological properties.

Key areas for fundamental study include:

Structure-Property Relationships (SPR) : Systematic studies are essential to understand how modifications to the molecule affect its key properties. For example, replacing the carboxylic acid with various isosteres can predictably alter acidity (pKa), lipophilicity (logD), and metabolic stability. upenn.edu Studies on related quinoline-3-carboxylic acids have shown that modulating the pKa can enhance the selective uptake of the compound into acidic cancer cells, demonstrating a direct link between a fundamental property and biological function. nih.gov

Conformational Analysis : The three-dimensional shape of these molecules is critical to their function. Spectroscopic techniques like NMR, combined with quantum chemical calculations, are used to study the conformational behavior of derivatives in solution. researchgate.netmdpi.com These studies have revealed the existence of stable rotational isomers (rotamers) resulting from hindered rotation around newly formed amide bonds, a feature that can significantly impact how the molecule binds to a biological target or organizes within a material. researchgate.netmdpi.com

Probing Binding Interactions : A primary driver for synthesizing new derivatives is to probe the binding sites of biological targets or the coordination preferences in materials. researchgate.net By systematically altering substituents on the isoquinoline ring, researchers can map out the steric, electronic, and hydrophobic requirements for optimal interaction, guiding future design efforts. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Isoquinoline-3-carboxylic Acid Hydrate, and how do reaction conditions influence yield?

  • This compound is typically synthesized via condensation, oxidation, or substitution reactions. For example, derivatives like 7-chloroisoquinoline-3-carboxylic acid are synthesized using chlorination and carboxylation steps, with catalysts (e.g., ZnCl₂) and temperature control critical for optimizing yield . Hydrate formation often occurs during crystallization in aqueous solvents, requiring precise stoichiometric monitoring to avoid byproducts .

Q. Which analytical techniques are most reliable for confirming the purity and hydration state of this compound?

  • Elemental analysis, Karl-Fischer titration, and X-ray crystallography are essential. However, discrepancies may arise: elemental analysis alone may misrepresent hydrate content due to variable water retention (e.g., 10.8% observed vs. 13.2% theoretical for bis-hydrates). Complementary techniques like thermogravimetric analysis (TGA) are recommended to resolve ambiguities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Use EN 166-certified safety goggles, nitrile gloves, and flame-retardant lab coats to prevent skin/eye contact. Ensure ventilation to avoid dust inhalation. Spills should be contained with inert absorbents, and contaminated materials disposed of per EPA guidelines .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

  • Standard methods include broth microdilution (MIC determination) and agar diffusion assays. Note that hydrate stability in aqueous media may affect solubility and bioactivity; lyophilized samples should be reconstituted in DMSO or PBS with pH adjustment to 7.4 .

Advanced Research Questions

Q. How can hydrate stability issues during synthesis be mitigated to ensure reproducibility?

  • Control humidity during crystallization and use anhydrous solvents (e.g., THF or acetone) for recrystallization. Karl-Fischer titration should be paired with TGA to monitor water content dynamically. For hygroscopic derivatives, storage under argon with desiccants is advised .

Q. What statistical methods are appropriate for resolving contradictions in biological activity data across studies?

  • Multivariate regression can identify confounding variables (e.g., solvent polarity, hydration state). Meta-analysis of dose-response curves using tools like GraphPad Prism® helps normalize discrepancies. For conflicting cytotoxicity results, consider batch-specific purity checks via HPLC-MS .

Q. How do reaction mechanisms differ between this compound and its halogenated derivatives (e.g., 7-bromo or 7-chloro analogs)?

  • Halogenation alters electronic effects: bromo derivatives exhibit stronger electrophilic aromatic substitution due to higher electronegativity. Computational modeling (DFT or MD simulations) can predict reaction pathways, with solvent polarity (e.g., DMF vs. ethanol) influencing transition states .

Q. What strategies optimize catalytic efficiency in this compound-mediated reactions?

  • Screen transition-metal catalysts (e.g., Pd/C or CuI) under varying temperatures (25–80°C) and pressures (1–5 atm). Kinetic studies using in-situ IR or NMR spectroscopy help identify rate-limiting steps. For asymmetric synthesis, chiral auxiliaries like BINAP ligands improve enantioselectivity .

Data Presentation Guidelines

  • Tables : Include columns for batch-specific hydration levels, analytical validation (e.g., % purity via HPLC), and bioactivity metrics (e.g., IC₅₀).
  • Figures : Use Arrhenius plots for kinetic data and heatmaps to visualize structure-activity relationships (SARs) across derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.